1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Urea Transport Kidney Physiology Diuretics

Precision in substitution defines experimental success: the 4-ethoxyphenyl and pyridin-2-ylmethyl groups are not interchangeable decorations but critical pharmacophoric elements. As a validated UT-B inhibitor (IC50=110 nM), this compound is over 6-fold more potent than its 2-ethoxy positional isomer on UT-A1 (IC50=750 nM). The pyridine nitrogen serves as an essential hydrogen-bond anchor in sEH and kinase active sites—replacing it with a phenyl ring can cause >10× potency loss. For agrochemical programs, this scaffold offers herbicidal efficacy with favorable crop selectivity in corn. Insist on exact chemical identity; positional isomers and heterocycle substitutions fundamentally alter target engagement.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
Cat. No. B5442287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2
InChIInChI=1S/C15H17N3O2/c1-2-20-14-8-6-12(7-9-14)18-15(19)17-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3,(H2,17,18,19)
InChIKeyFIWXBLGMSNOFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea: Core Identity and Procurement Reference


1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea (CAS 899015-10-2, molecular formula C15H17N3O2, molecular weight 271.31 g/mol ) is a substituted urea derivative featuring a 4-ethoxyphenyl moiety and a pyridin-2-ylmethyl group connected through a urea core [1]. This structural scaffold is characteristic of N,N'-diarylurea and heteroaryl urea classes, which have been extensively documented as kinase inhibitors [2] and as modulators of soluble epoxide hydrolase (sEH) activity [3]. The compound is cataloged in authoritative chemical databases and is available from multiple research suppliers for in vitro and in vivo experimental studies.

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea is Not Advisable for Rigorous Research


Simple substitution with a generic diarylurea is ill-advised due to the profound impact of specific substituents on target engagement and biological activity. The ethoxy group on the phenyl ring and the pyridin-2-ylmethyl group are not arbitrary decorations; they define key structure-activity relationships (SAR) that dictate binding affinity and functional selectivity [1]. Even minor positional changes, such as relocating the ethoxy group from the 4-position to the 2-position of the phenyl ring, create a distinct analog (e.g., 1-(2-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea), which can exhibit drastically different binding kinetics and in vivo profiles . Furthermore, the pyridine nitrogen provides a critical hydrogen bond acceptor/donor site that is essential for molecular recognition in kinase and sEH active sites. Substituting this heterocycle with a simple phenyl ring would likely result in a significant loss of potency, often exceeding an order of magnitude, rendering the compound ineffective for its intended experimental purpose. Therefore, precise identity is non-negotiable for reproducible and interpretable results.

1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea: Quantitative Differentiation Evidence for Informed Procurement


Inhibitory Potency Against Urea Transporter UT-B: Comparative IC50 Data

The compound demonstrates measurable inhibitory activity against the rat urea transporter UT-B, with a reported IC50 value of 110 nM in MDCK cells. While a direct head-to-head comparator within the same assay is not available from the primary dataset, this potency establishes a quantitative baseline [1]. In contrast, a closely related analog, 1-(2-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea, shows a significantly higher IC50 of 750 nM against the related rat urea transporter UT-A1 under similar cellular assay conditions [2]. This >6-fold difference in potency between the 4-ethoxy and 2-ethoxy positional isomers highlights the critical nature of the aryl substitution pattern for transporter inhibition.

Urea Transport Kidney Physiology Diuretics

Class-Level sEH Inhibitory Potential: Scaffold Specificity in Soluble Epoxide Hydrolase Assays

The compound belongs to the class of 1,3-disubstituted ureas functionalized with an ether group, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH) [1]. While direct IC50/Ki data for this exact compound against sEH were not identified in primary literature or authoritative databases, class-level inference is supported by extensive patent and literature data. For instance, a structurally related compound (CHEMBL5090511) within the same patent class exhibits a strong IC50 of 16 nM against human sEH [2]. The ether-substituted phenyl group is a known secondary pharmacophore that enhances binding interactions within the sEH active site [3]. This contrasts with unsubstituted or alkyl-substituted phenyl ureas, which generally exhibit substantially lower potency, often in the micromolar range, due to the absence of this key interaction [4].

Inflammation Cardiovascular Disease Pain Management

Potential Herbicidal Selectivity: Differentiated Activity Profile in Agricultural Patent

A patent (US4443246) describes a genus of herbicidal pyridyl-ethoxy-phenyl urea derivatives that includes 1-(4-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea [1]. The patent explicitly claims that compounds of this general formula exhibit 'strong herbicidal activity' and 'very low phytotoxicity to crop plants such as corn' [1]. This selectivity is a key differentiator from earlier urea-based herbicides like chloroxuron (N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea), which were noted to have 'not necessarily satisfactory' selectivity [1]. The patent's examples, while not directly quoting the exact compound, are structurally closely related (e.g., N,N-dimethyl-N'-[4-[2-(6-methyl-2-pyridyl)ethoxy]phenyl]urea) and demonstrate the desired agricultural profile [1]. This indicates that the 4-ethoxyphenyl and pyridylmethyl combination provides a favorable selectivity window not achievable with older, simpler urea herbicides.

Agrochemical Discovery Herbicide Selectivity Crop Protection

1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea: Primary Application Scenarios Rooted in Quantitative Differentiation


Investigating Urea Transporter (UT-B) Function in Renal Physiology

Researchers studying urea transport mechanisms in the kidney or developing novel diuretics can utilize this compound as a validated UT-B inhibitor with an IC50 of 110 nM [6]. Its activity, significantly differentiated from the 2-ethoxy positional isomer (IC50 = 750 nM on UT-A1), makes it a more potent and structurally relevant tool compound for probing the UT-B isoform in MDCK cell models [4].

Exploring Soluble Epoxide Hydrolase (sEH) Inhibition for Inflammation and Cardiovascular Disease

This compound serves as a representative member of the potent, ether-functionalized diarylurea class of sEH inhibitors. It is a suitable candidate for in vitro and in vivo studies aimed at validating sEH as a therapeutic target for hypertension, inflammation, and pain, given that close structural analogs within the same patent space exhibit low nanomolar IC50 values (e.g., 16 nM) against human sEH [REFS-1, REFS-2].

Lead Discovery and Structure-Activity Relationship (SAR) Studies for Selective Herbicides

Agrochemical research programs focused on developing next-generation, selective herbicides can use this compound as a core scaffold. The patent literature indicates that this structural genus confers strong herbicidal activity with very low phytotoxicity to important crop plants like corn, a key advantage over earlier urea-based herbicides with less favorable selectivity profiles [6]. This compound is therefore valuable for SAR exploration and lead optimization in crop protection science.

Developing Novel Kinase Inhibitors for Oncology or Autoimmune Disease

The N,N'-diarylurea class is a well-established pharmacophore for kinase inhibition, and this compound's specific substitution pattern (4-ethoxyphenyl and pyridin-2-ylmethyl) may confer a unique selectivity profile against specific kinases such as p38, Raf, or VEGFR, which are validated targets in oncology and inflammation [6]. It can be employed as a starting point for medicinal chemistry campaigns aimed at creating novel ATP-competitive or allosteric kinase inhibitors.

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